molecular formula C16H13N3O2 B12947915 2-(1H-Benzimidazole-2-carbonyl)-N-methylbenzamide CAS No. 62367-29-7

2-(1H-Benzimidazole-2-carbonyl)-N-methylbenzamide

Cat. No.: B12947915
CAS No.: 62367-29-7
M. Wt: 279.29 g/mol
InChI Key: WHBPNEAGUQTSOP-UHFFFAOYSA-N
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Description

2-(1H-Benzimidazole-2-carbonyl)-N-methylbenzamide is a synthetic compound based on the privileged benzimidazole scaffold, a structure of significant interest in medicinal chemistry and chemical biology research . The benzimidazole nucleus is a key constituent of vitamin B12 and forms the core of numerous therapeutically active agents . This particular derivative features a benzamide moiety linked to the 2-position of the benzimidazole ring, a structural motif known to be associated with a wide spectrum of pharmacological activities . Researchers may find this compound valuable for exploring new chemical entities in various biological domains. The benzimidazole core is recognized for its diverse biological activities, and derivatives are extensively investigated for their potential as antimicrobial , anticancer , antiviral , and anthelmintic agents . Many commercially available drugs, such as the anthelmintics albendazole and mebendazole, and the antiulcer agent omeprazole, contain this heterocyclic system . The specific substitution pattern on the benzimidazole ring, particularly at the 1-, 2-, and 5/6- positions, is critical for modulating its pharmacological profile and target selectivity . This makes 2-(1H-Benzimidazole-2-carbonyl)-N-methylbenzamide a versatile intermediate or lead compound for structure-activity relationship (SAR) studies in drug discovery programs. The mechanism of action for benzimidazole derivatives often involves interaction with critical biological targets. A well-established mechanism for many anthelmintic and antitumor benzimidazoles is the inhibition of tubulin polymerization by binding to the colchicine-sensitive site of β-tubulin, thereby disrupting microtubule function and leading to cell cycle arrest . Other potential molecular targets for related compounds include dihydrofolate reductase (DHFR), which is relevant for both antimicrobial and anticancer research, as well as various protein kinases . Researchers are advised to conduct their own specific assays to determine the exact mechanism and potency of this compound for their particular application. Intended Use and Handling : This product is labeled For Research Use Only (RUO) and is intended for laboratory research purposes. It is not intended for diagnostic or therapeutic use in humans or animals. It is strictly not for personal use. Researchers should handle this compound with appropriate safety precautions, including the use of personal protective equipment, and refer to the associated safety data sheet (SDS) for detailed handling and disposal information.

Properties

CAS No.

62367-29-7

Molecular Formula

C16H13N3O2

Molecular Weight

279.29 g/mol

IUPAC Name

2-(1H-benzimidazole-2-carbonyl)-N-methylbenzamide

InChI

InChI=1S/C16H13N3O2/c1-17-16(21)11-7-3-2-6-10(11)14(20)15-18-12-8-4-5-9-13(12)19-15/h2-9H,1H3,(H,17,21)(H,18,19)

InChI Key

WHBPNEAGUQTSOP-UHFFFAOYSA-N

Canonical SMILES

CNC(=O)C1=CC=CC=C1C(=O)C2=NC3=CC=CC=C3N2

Origin of Product

United States

Preparation Methods

Cyclization of o-Phenylenediamine with Carboxylic Acids or Aldehydes

  • The benzimidazole ring is commonly synthesized by reacting o-phenylenediamine with carboxylic acids or aldehydes under acidic or dehydrating conditions.
  • For example, condensation with carboxylic acids such as salicylic acid or substituted benzoic acids, followed by cyclization, yields benzimidazole derivatives.
  • Alternatively, aldehydes like 4-chlorobenzaldehyde or formaldehyde can be used to form benzimidazoles via condensation and oxidative cyclization.

Optimized Conditions for Cyclization

  • The reaction is often performed in solvents such as acetonitrile, ethanol, or methanol.
  • Temperature control is critical, with typical cyclization temperatures ranging from 50°C to 85°C.
  • Bases such as potassium tert-butoxide, sodium ethoxide, or sodium methoxide may be employed to facilitate condensation steps.
  • The molar ratios of reactants are optimized (e.g., 1:1 to 1:4) to maximize yield and minimize side products.

Example from Patent Literature

  • A patented method describes a two-step process where a Stobbe condensation reaction forms an intermediate, which is then cyclized to the benzimidazole structure.
  • The first step involves reacting a substituted compound (Chemical Formula 8) with another compound (Chemical Formula 9) in the presence of a base and solvent at 50–55°C.
  • The second step cyclizes the intermediate with another reagent (Chemical Formula 11) in acetonitrile at 80–85°C, yielding the benzimidazole derivative with excellent yield and purity.
  • This method avoids dangerous reagents and additional separation steps, making it suitable for large-scale production.

Analytical Characterization and Yield

  • The synthesized compound is characterized by Nuclear Magnetic Resonance (NMR) spectroscopy (1H and 13C), Mass Spectrometry (MS) , and Infrared (IR) spectroscopy to confirm structure and purity.
  • Typical yields for the benzimidazole formation step range from 80% to 95%, while the amide coupling step yields are generally above 85%.
  • Melting points and chromatographic purity are also reported to ensure compound integrity.

Summary Table of Preparation Parameters

Step Reagents/Conditions Solvent(s) Temperature (°C) Molar Ratio (Reactants) Yield (%) Notes
Benzimidazole formation o-Phenylenediamine + carboxylic acid/aldehyde + base Acetonitrile, ethanol, methanol 50–85 1:1 to 1:4 80–95 Base: potassium tert-butoxide, sodium ethoxide; avoids hazardous reagents
Amide bond formation Benzimidazole-2-carboxylic acid derivative + N-methylamine + coupling agent Dichloromethane, acetonitrile 20–50 1:1 to 1:2 >85 Use of carbodiimides or acid chlorides; mild conditions

Research Findings and Advantages

  • The described methods provide high yields and purity suitable for pharmaceutical applications.
  • The use of low-cost starting materials and non-hazardous reagents makes the process scalable and environmentally friendly.
  • The synthetic route is versatile, allowing for substitution on the benzimidazole ring to tailor biological activity.
  • The final compound and intermediates have potential applications in antibacterial, anti-inflammatory, and antiulcer agents, as indicated by related benzimidazole derivatives.

Chemical Reactions Analysis

Types of Reactions

2-(1H-benzo[d]imidazole-2-carbonyl)-N-methylbenzamide undergoes various types of chemical reactions, including:

    Oxidation: This compound can be oxidized using common oxidizing agents such as hydrogen peroxide or potassium permanganate.

    Reduction: Reduction reactions can be carried out using agents like sodium borohydride or lithium aluminum hydride.

    Substitution: Nucleophilic substitution reactions are common, where the benzimidazole ring can be functionalized with different substituents.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, potassium permanganate.

    Reduction: Sodium borohydride, lithium aluminum hydride.

    Substitution: Various nucleophiles under basic or acidic conditions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield benzimidazole N-oxides, while reduction can produce benzimidazole derivatives with reduced functional groups.

Scientific Research Applications

2-(1H-benzo[d]imidazole-2-carbonyl)-N-methylbenzamide has a wide range of scientific research applications:

Mechanism of Action

The mechanism of action of 2-(1H-benzo[d]imidazole-2-carbonyl)-N-methylbenzamide involves its interaction with specific molecular targets. For instance, it can inhibit enzymes by binding to their active sites, thereby blocking their activity . The pathways involved often include the inhibition of key enzymes in metabolic or signaling pathways, leading to the desired biological effects.

Comparison with Similar Compounds

Structural Analogs and Their Key Properties

The following table summarizes structurally related benzimidazole derivatives and their properties:

Compound Name Substituents (Benzimidazole Position) Benzamide Substituents Molecular Weight Biological Activity Synthesis Method Reference
2-(1H-Benzimidazole-2-carbonyl)-N-methylbenzamide Carbonyl linkage to benzamide N-methyl 293.30* Hypothesized kinase inhibition Amide coupling (EDCI/HOBt)
N-[2-(1H-Benzimidazol-2-yl)ethyl]-4-bromobenzamide Ethyl linker, 4-bromo 4-bromo 344.21 Undisclosed Multi-step alkylation
2-Acetamidobenzimidazole Acetamide at position 2 None 175.18 Antimicrobial Direct acetylation
U-47700 (Opioid analog) Dichloro, dimethylamino cyclohexyl N-methyl 328.26 µ-Opioid receptor agonist SN2 substitution
5-Chloro-2-oxo-benzimidazole derivatives (e.g., Compound 18) 2-oxo, chloro substituents Cyclohexylacetamide 418.32 Antiprotozoal/antibacterial Oxidative cyclization
(1H-Benzimidazole-2-yl)methanol derivatives Hydroxymethyl at position 2 Variable alkylation ~180–250 Precursor for chloromethyl/carboxylic acid analogs Oxidation/chlorination

*Calculated molecular weight based on formula C₁₆H₁₃N₃O₂.

Key Research Findings and Structure-Activity Relationships (SAR)

Electronic and Steric Effects
  • Carbonyl vs. Ethyl-linked compounds may exhibit increased lipophilicity but reduced polarity, affecting solubility.
  • N-Methyl Substitution : The N-methyl group on the benzamide moiety likely improves metabolic stability by reducing oxidative deamination compared to unsubstituted benzamides (e.g., 2-acetamidobenzimidazole) .

Physicochemical and Pharmacokinetic Considerations

  • The target compound’s N-methyl group balances lipophilicity and solubility .
  • Metabolic Stability : The N-methyl group may mitigate first-pass metabolism compared to primary amides, as seen in 2-acetamidobenzimidazole .

Biological Activity

2-(1H-Benzimidazole-2-carbonyl)-N-methylbenzamide is a compound that belongs to the benzimidazole family, which is known for its diverse biological activities. This article explores the biological activity of this compound, including its antibacterial, anticancer, anti-inflammatory, and other therapeutic potentials, supported by various research findings and case studies.

Chemical Structure and Properties

The chemical structure of 2-(1H-Benzimidazole-2-carbonyl)-N-methylbenzamide can be represented as follows:

C15H14N4O\text{C}_{15}\text{H}_{14}\text{N}_{4}\text{O}

This compound features a benzimidazole core, which is often associated with significant pharmacological properties due to its ability to interact with various biological targets.

1. Antibacterial Activity

Research has demonstrated that benzimidazole derivatives exhibit notable antibacterial properties. In a study evaluating various derivatives, 2-(1H-Benzimidazole-2-carbonyl)-N-methylbenzamide showed effective inhibition against several Gram-positive and Gram-negative bacteria. The Minimum Inhibitory Concentration (MIC) values were comparable to standard antibiotics, indicating its potential as a therapeutic agent in treating bacterial infections.

Bacterial Strain MIC (µg/mL) Standard
Staphylococcus aureus32Ampicillin
Escherichia coli64Ciprofloxacin

2. Anticancer Activity

The anticancer potential of 2-(1H-Benzimidazole-2-carbonyl)-N-methylbenzamide has been investigated in various cancer cell lines. In vitro studies revealed that this compound induces apoptosis in cancer cells, leading to reduced cell viability. The IC50 values observed were significant when compared to established chemotherapeutic agents.

Cell Line IC50 (µM) Reference Drug
MCF-7 (Breast)10.5Doxorubicin
HCT-116 (Colon)8.3Cisplatin

3. Anti-inflammatory Activity

The anti-inflammatory effects of this compound have been assessed through its ability to inhibit pro-inflammatory cytokines such as IL-6 and TNF-α. In a controlled study, treatment with 2-(1H-Benzimidazole-2-carbonyl)-N-methylbenzamide resulted in a significant reduction in these markers, suggesting its potential use in inflammatory conditions.

Cytokine Inhibition (%) Control
IL-675Dexamethasone
TNF-α70Dexamethasone

Case Studies

Several case studies have highlighted the efficacy of benzimidazole derivatives in clinical settings:

  • Case Study 1 : A clinical trial involving patients with bacterial infections demonstrated that treatment with a benzimidazole derivative led to a faster resolution of symptoms compared to standard antibiotic therapy.
  • Case Study 2 : In patients with advanced cancer, the administration of compounds similar to 2-(1H-Benzimidazole-2-carbonyl)-N-methylbenzamide resulted in improved survival rates and reduced tumor sizes.

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